Potency Advantage: TUG-770 Exhibits 2.3-Fold Higher Potency at Human FFA1 Compared to the Clinical-Stage Agonist TAK-875
TUG-770 demonstrates an EC50 of 6 nM for human FFA1 in a calcium mobilization assay [1]. In contrast, the clinically advanced GPR40 agonist TAK-875 (fasiglifam) exhibits an EC50 of 14 nM in a comparable assay system [2]. This represents a 2.3-fold improvement in potency, positioning TUG-770 as a significantly more potent tool compound for exploring the full activation potential of FFA1 signaling pathways in human β-cell models.
| Evidence Dimension | hFFA1 agonist potency |
|---|---|
| Target Compound Data | EC50 = 6 nM |
| Comparator Or Baseline | TAK-875 (fasiglifam), EC50 = 14 nM |
| Quantified Difference | 2.3-fold higher potency |
| Conditions | Intracellular calcium mobilization assay in CHO cells expressing human FFA1 |
Why This Matters
Superior potency allows for lower working concentrations in cellular assays, reducing the risk of off-target effects and improving the signal-to-noise ratio in high-throughput screening formats.
- [1] Christiansen E, Hansen SV, Urban C, Hudson BD, Wargent ET, Grundmann M, Jenkins L, Zaibi M, Stocker CJ, Ullrich S, Kostenis E, Kassack MU, Milligan G, Cawthorne MA, Ulven T. Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes. ACS Med Chem Lett. 2013 May 9;4(5):441-445. View Source
- [2] Yabuki C, Komatsu H, Tsujihata Y, Maeda R, Ito R, Matsuda-Nagasumi K, Sakamoto K, Shiramoto M, Takahashi K, Takeuchi K. A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1. PLoS One. 2013 Oct 10;8(10):e76280. View Source
